Phenol, 3-[(cyclopentylamino)methyl]-, hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-[(cyclopentylamino)methyl]-, hcl is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73. It is known for its unique structure, which includes a phenol group and a cyclopentylamino group connected by a methyl bridge .
Vorbereitungsmethoden
The synthesis of Phenol, 3-[(cyclopentylamino)methyl]-, hcl typically involves the reaction of phenol with cyclopentylamine in the presence of a methylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phenol, 3-[(cyclopentylamino)methyl]-, hcl undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentylmethylamine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-[(cyclopentylamino)methyl]-, hcl has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of Phenol, 3-[(cyclopentylamino)methyl]-, hcl involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the cyclopentylamino group can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Phenol, 3-[(cyclopentylamino)methyl]-, hcl can be compared with other similar compounds, such as:
Phenol, 3-[(cyclopentylamino)methyl]-: This compound lacks the hydrochloride salt form and may have different solubility and reactivity properties.
Phenol, 4-[(cyclopentylamino)methyl]-, hcl: This isomer has the cyclopentylamino group attached at the para position, which can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18ClNO |
---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
3-[(cyclopentylamino)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-7-3-4-10(8-12)9-13-11-5-1-2-6-11;/h3-4,7-8,11,13-14H,1-2,5-6,9H2;1H |
InChI-Schlüssel |
NJQJLZQCWDGWQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.